molecular formula C20H26N2O6 B2474678 1-(3,4-Dimethoxybenzyl)-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea CAS No. 1797277-61-2

1-(3,4-Dimethoxybenzyl)-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea

Cat. No.: B2474678
CAS No.: 1797277-61-2
M. Wt: 390.436
InChI Key: PYNOYDPONBEBTB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea is an organic compound characterized by the presence of two dimethoxyphenyl groups and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea typically involves the reaction of 3,4-dimethoxybenzylamine with 3,4-dimethoxyphenylacetaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxyethyl)urea
  • 1-(3,4-Dimethoxyphenyl)-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea

Uniqueness

1-(3,4-Dimethoxybenzyl)-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea is unique due to the presence of two dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6/c1-25-16-7-5-13(9-18(16)27-3)11-21-20(24)22-12-15(23)14-6-8-17(26-2)19(10-14)28-4/h5-10,15,23H,11-12H2,1-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNOYDPONBEBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC(=C(C=C2)OC)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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